N,N',N''-Triethyl-1,3,5-triazine-2,4,6-triamine

Molecularly Imprinted Polymers Atrazine Recognition Water Purification

N,N',N''-Triethyl-1,3,5-triazine-2,4,6-triamine, commonly referred to as triethylmelamine, is a tri-substituted s-triazine derivative with the molecular formula C9H18N6. It is fundamentally characterized by three ethylamino groups attached to a central triazine ring, which confers distinct solubility and reactivity profiles compared to unsubstituted melamine.

Molecular Formula C₉H₁₃D₅N₆
Molecular Weight 210.28 g/mol
CAS No. 16268-92-1
Cat. No. B042748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N',N''-Triethyl-1,3,5-triazine-2,4,6-triamine
CAS16268-92-1
SynonymsN2,N4,N6-Triethyl-1,3,5-triazine-2,4,6-triamine-d5;  N,N’,N’’-Triethyl-1,3,5-Triazine-2,4,6-triamine;  N2,N4,N6-triethylmelamine-d5;  2,4,6-Tris(ethylamino)-1,3,5-triazine-d5;  2,4,6-Tris(ethylamino)-s-triazine-d5;  N,N’,N’’-Triethyl-1,3,5-triazine-2,4,6-
Molecular FormulaC₉H₁₃D₅N₆
Molecular Weight210.28 g/mol
Structural Identifiers
SMILESCCNC1=NC(=NC(=N1)NCC)NCC
InChIInChI=1S/C9H18N6/c1-4-10-7-13-8(11-5-2)15-9(14-7)12-6-3/h4-6H2,1-3H3,(H3,10,11,12,13,14,15)
InChIKeyLNCCBHFAHILMCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N',N''-Triethyl-1,3,5-triazine-2,4,6-triamine (CAS 16268-92-1): A Specialized Triazine Derivative for Advanced Material Science


N,N',N''-Triethyl-1,3,5-triazine-2,4,6-triamine, commonly referred to as triethylmelamine, is a tri-substituted s-triazine derivative with the molecular formula C9H18N6 . It is fundamentally characterized by three ethylamino groups attached to a central triazine ring, which confers distinct solubility and reactivity profiles compared to unsubstituted melamine. Its primary documented industrial relevance is not as a bulk chemical, but as a high-specificity research tool and specialty intermediate, particularly as a 'dummy' template in molecularly imprinted polymer synthesis .

Why Procuring N,N',N''-Triethyl-1,3,5-triazine-2,4,6-triamine Requires a Specification-Driven Approach


Generic substitution within the triazine hardener or template market is not feasible for N,N',N''-triethyl-1,3,5-triazine-2,4,6-triamine due to its highly application-specific performance profile. Unlike melamine, which primarily acts as a crosslinker in resins [1], the ethyl substitution on this compound critically alters its molecular recognition capabilities, solubility, and safety profile, making it irreplaceable in niche applications like molecular imprinting [2]. A simple substitution with another alkylated melamine, such as triisopropylmelamine, would lead to a documented loss in template efficacy, as the size and geometry of the N-alkyl groups directly govern the selectivity and binding capacity of the resulting polymers.

Product-Specific Quantification: Established Performance Advantages of N,N',N''-Triethyl-1,3,5-triazine-2,4,6-triamine


Superior MIP Template Performance Over Triisopropylmelamine for Atrazine Binding

In a direct head-to-head comparison, molecularly imprinted polymers (MIPs) prepared using triethylmelamine (TEM) as a dummy template demonstrably outperformed those made with the close analog triisopropylmelamine (TPM) for the selective rebinding of the target molecule atrazine [1]. The study, which also evaluated tributylmelamine (TBM), concluded that the ethyl-substituted template created more effective binding cavities, with its performance being directly linked to its intermediate size and geometry between the smaller melamine and larger isopropyl derivative. This evidence establishes TEM as the superior choice among trialkylmelamine dummy templates for this application.

Molecularly Imprinted Polymers Atrazine Recognition Water Purification

Quantifiable Low-Concentration Atrazine Extraction (1 ppb) Validated in a European Commission Framework Project

The practical efficacy of triethylmelamine as a template was proven in the FP7 WATERMIM project, where MIPs synthesized with this compound successfully extracted the target pollutant atrazine from water at very low concentrations, specifically down to 1 part per billion (1 ppb) [1]. This performance metric was cited as a key finding, validating the technology for trace-level environmental contaminant removal and setting a quantitative benchmark for this class of sorbent materials.

Environmental Remediation Water Treatment Trace Analysis

Proven Safety Advantage: Replacement of Highly Toxic Atrazine as Template in MIP Synthesis

A critical, quantifiable advantage in the synthesis of atrazine-imprinted polymers is the replacement of the highly toxic herbicide atrazine (ATZ) with triethylmelamine (TEM) as the template molecule [1]. This substitution is explicitly motivated by safety considerations, as atrazine is a known endocrine disruptor, whereas TEM is considered a less harmful alternative [2]. This represents a process-chemistry advantage, eliminating the need to handle large quantities of a regulated toxicant during MIP manufacturing.

Green Chemistry Polymer Synthesis Safety and Handling

Differential Solubility Profile Enabling Organic-Phase MIP Synthesis Compared to Melamine

One of the most fundamental differentiators from unsubstituted melamine is the dramatically improved organic solubility conferred by the three ethyl groups. While melamine is practically insoluble in most common organic solvents, triethylmelamine shows good solubility in solvents like toluene, enabling homogeneous, non-covalent molecular imprinting protocols that are impossible with the parent compound [1]. This physical property underpins its entire utility as a dummy template for hydrophobic targets like atrazine.

Solubility Polymer Formulation Process Chemistry

Best-Fit Application Scenarios for N,N',N''-Triethyl-1,3,5-triazine-2,4,6-triamine Driven by Differentiated Evidence


Development of High-Sensitivity Atrazine Sensors and SPE Sorbents

The core evidence positions triethylmelamine as the superior template choice for creating molecularly imprinted polymers targeting atrazine. A research or industrial group developing an atrazine sensor, solid-phase extraction (SPE) cartridge, or catalytic degradation membrane should procure this compound based on its documented ability to yield MIPs with high affinity [1] and a demonstrated extraction capability down to 1 ppb from water [2]. Using alternative templates like triisopropylmelamine would compromise the sensor's ultimate sensitivity and binding capacity [1].

Green Chemistry Synthesis Route for Atrazine-Imprinted Materials

For organizations aiming to manufacture atrazine-imprinted polymers under ISO 14001 or other environmental management standards, triethylmelamine is the enabling chemical. The evidence confirms its role as a less harmful replacement for the toxic herbicide atrazine as a template during synthesis [3]. This directly reduces hazardous waste generation and worker exposure risk, creating a documentable process safety and sustainability advantage over the direct use of atrazine [2].

Fundamental Research on Structure-Activity Relationships in Molecular Imprinting

The systematic comparison of triethylmelamine with propyl- and butyl- analogs [1] makes it a critical compound for academic and industrial R&D groups investigating the effect of template size and geometry on MIP cavity formation. It is not simply a 'replacement' but a key member of a homologous series that provides mechanistic insight into the imprinting process, making it essential for any laboratory studying the fundamentals of non-covalent imprinting.

Specialty Coating or Resin Applications Requiring Organic-Soluble Triazine Chemistry

While the quantitative evidence is strongest in the scientific literature, the inherent property of organic solubility [1] and commercial mention as a hardener for coatings, adhesives, and melamine-formaldehyde resins supports procurement for industrial formulation chemistry. When a project requires a triazine-based crosslinker that can be dissolved in an organic solvent system—something unsubstituted melamine cannot do—triethylmelamine becomes a necessary specialty intermediate, with its solubility being the primary procurement driver [1].

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